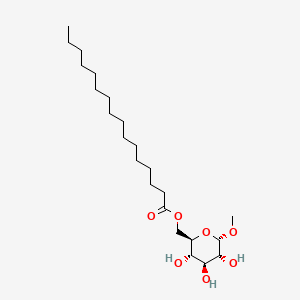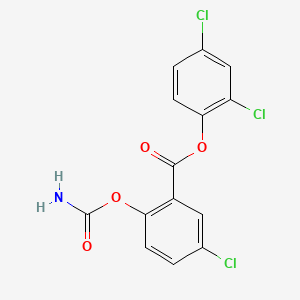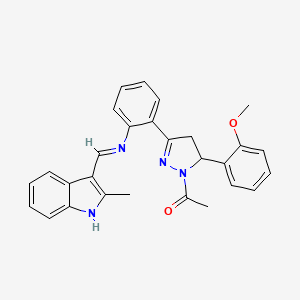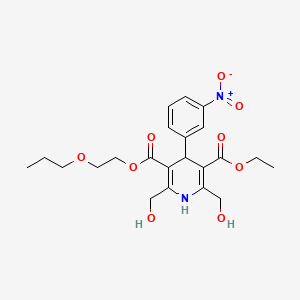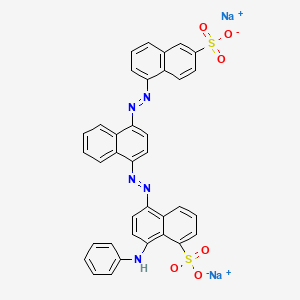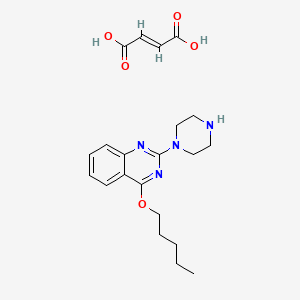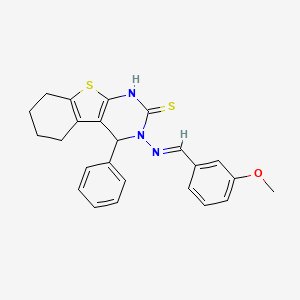
1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol: is a complex organic compound that features both a quinoline and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves the reaction of 8-hydroxyquinoline with a suitable epoxide, followed by the introduction of the methylphenylamino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: Used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the phenylamino group may interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Quinoline: A simpler compound with similar structural features.
Phenylamino derivatives: Compounds with a phenylamino group but lacking the quinoline moiety.
Quinolinyloxy compounds: Compounds with a quinolinyloxy group but different substituents.
Uniqueness: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol is unique due to the combination of both quinoline and phenylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
85239-26-5 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(N-methylanilino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-21(16-9-3-2-4-10-16)13-17(22)14-23-18-11-5-7-15-8-6-12-20-19(15)18/h2-12,17,22H,13-14H2,1H3 |
InChI Key |
NIOLODGIVRALIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
